molecular formula C12H17NO3S B3370682 2-Methyl-4-tosylmorpholine CAS No. 503469-23-6

2-Methyl-4-tosylmorpholine

Cat. No. B3370682
Key on ui cas rn: 503469-23-6
M. Wt: 255.34 g/mol
InChI Key: XDXWOKFNRGHQSV-UHFFFAOYSA-N
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Patent
US07226918B2

Procedure details

Sodium hydroxide (0.91 g, 0.02 mol) suspended in methanol (15 ml) was added to a stirred solution of Toluene-4-sulfonic acid 2-[(2-hydroxy-propyl)-(toluene-4-sulfonyl)-amino]-ethyl ester (9.69 g, 0.02 mol) in DCM (15 ml). After 1 h, water (50 ml) was added to the solution. The organic layer was collected, dried over sodium sulphate and evaporated in vaccuo to yield a green oily residue. This was purified by chromatographic separation (20% Ethyl acetate:petrol) to yield the title compound as a white solid. (1.70 g, 6.66 mmol, 33%).
Quantity
0.91 g
Type
reactant
Reaction Step One
Name
Toluene-4-sulfonic acid 2-[(2-hydroxy-propyl)-(toluene-4-sulfonyl)-amino]-ethyl ester
Quantity
9.69 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].O[CH:4]([CH3:30])[CH2:5][N:6]([S:20]([C:23]1[CH:28]=[CH:27][C:26]([CH3:29])=[CH:25][CH:24]=1)(=[O:22])=[O:21])[CH2:7][CH2:8][O:9]S(C1C=CC(C)=CC=1)(=O)=O.O>CO.C(Cl)Cl>[CH3:30][CH:4]1[O:9][CH2:8][CH2:7][N:6]([S:20]([C:23]2[CH:28]=[CH:27][C:26]([CH3:29])=[CH:25][CH:24]=2)(=[O:22])=[O:21])[CH2:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.91 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Toluene-4-sulfonic acid 2-[(2-hydroxy-propyl)-(toluene-4-sulfonyl)-amino]-ethyl ester
Quantity
9.69 g
Type
reactant
Smiles
OC(CN(CCOS(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C1=CC=C(C=C1)C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vaccuo
CUSTOM
Type
CUSTOM
Details
to yield a green oily residue
CUSTOM
Type
CUSTOM
Details
This was purified by chromatographic separation (20% Ethyl acetate:petrol)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1CN(CCO1)S(=O)(=O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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